Melting Point Differentiation from Common Tetrabromobiphenyl Isomer (PBB 47)
The melting point of 3,3',5,5'-Tetrabromo-1,1'-biphenyl (PBB 80) is quantified as a 185-193 °C range, which is significantly higher than that of the 2,2',4,4'-tetrabromobiphenyl isomer (PBB 47). This thermal property is a critical differentiator for purity assessment and formulation processing .
| Evidence Dimension | Melting Point (Solid State Thermal Property) |
|---|---|
| Target Compound Data | 185-193 °C (powder) |
| Comparator Or Baseline | 2,2',4,4'-Tetrabromobiphenyl (PBB 47) melting point 168-172 °C |
| Quantified Difference | Approximately +13 to +25 °C higher for PBB 80 |
| Conditions | Experimental measurement from vendor-supplied data sheets for both compounds. PBB 80 data from AKSci Reference Standard; PBB 47 data from Strem Chemicals catalog. |
Why This Matters
A higher and distinct melting point provides a reliable physical property for confirming identity and purity of PBB 80, differentiating it from other tetrabromobiphenyl isomers during quality control and material characterization.
